molecular formula C9H10N2O3 B13818871 Methyl 2-[(hydroxyamino)methylideneamino]benzoate CAS No. 339069-69-1

Methyl 2-[(hydroxyamino)methylideneamino]benzoate

Cat. No.: B13818871
CAS No.: 339069-69-1
M. Wt: 194.19 g/mol
InChI Key: BHQDJWWRSBFBNM-UHFFFAOYSA-N
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Description

Methyl 2-[(hydroxyamino)methylideneamino]benzoate is a benzoate ester derivative featuring a hydroxyamino-methylideneamino substituent at the 2-position of the aromatic ring. Similar compounds are synthesized via methods such as amide bond formation, esterification, or crystallization from solvents like ethyl acetate, often characterized using NMR, HRMS, and X-ray crystallography .

Properties

CAS No.

339069-69-1

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-[(hydroxyamino)methylideneamino]benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-5-8(7)10-6-11-13/h2-6,13H,1H3,(H,10,11)

InChI Key

BHQDJWWRSBFBNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=CNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(hydroxyamino)methylideneamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(hydroxyamino)methylideneamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(hydroxyamino)methylideneamino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(hydroxyamino)methylideneamino]benzoate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Features :

  • Contains a phosphoryloxy-imidazole group at the 2-position, linked to the benzoate backbone.
  • The imidazole moiety may act as a catalytic site mimic, akin to hydrolase enzymes .

Comparison :

Property Methyl 2-[(hydroxyamino)methylideneamino]benzoate (Target) Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21)
Functional Groups Hydroxyamino-methylideneamino Phosphoryloxy-imidazole
Molecular Weight (g/mol) ~195 (estimated) ~365 (estimated)
Key Applications Not reported Hydrolase enzyme modeling
Synthesis Complexity Moderate High

Methyl 2-[(2-aminophenyl)ethynyl]benzoate

Structural Features :

  • Ethynyl spacer bridges the benzoate and aminophenyl groups.
  • The rigid ethynyl linker enhances conjugation, influencing electronic properties .

Comparison :

  • The ethynyl group increases rigidity and conjugation but reduces hydrogen-bonding capacity compared to the target compound’s methylideneamino group.
Property Target Compound Methyl 2-[(2-aminophenyl)ethynyl]benzoate
Functional Groups Hydroxyamino-methylideneamino Ethynyl-aminophenyl
Molecular Weight (g/mol) ~195 ~266
Solubility Moderate (estimated) Low (due to crystallinity)
Structural Flexibility Moderate Rigid

Methyl 2-(ethylideneamino)benzoate

Structural Features :

  • Ethylideneamino group (CH3CH=N–) at the 2-position.
  • The ethylidene moiety introduces a double bond, increasing planarity .

Comparison :

Property Target Compound Methyl 2-(ethylideneamino)benzoate
Functional Groups Hydroxyamino-methylideneamino Ethylideneamino
Molecular Weight (g/mol) ~195 177.20
Hydrogen Bond Acceptors 3 (estimated) 3
Rotatable Bonds 3 (estimated) 3

Methyl 4-acetamido-2-hydroxybenzoate

Structural Features :

  • Acetamido and hydroxy groups at the 4- and 2-positions, respectively.
  • Polar substituents enhance solubility .

Comparison :

  • The acetamido-hydroxy substitution pattern differs from the target compound’s 2-position focus, altering electronic and solubility profiles.
Property Target Compound Methyl 4-acetamido-2-hydroxybenzoate
Functional Groups Hydroxyamino-methylideneamino Acetamido-hydroxy
Molecular Weight (g/mol) ~195 ~209
Solubility Moderate High (due to polar groups)
Bioactivity Not reported Antimicrobial potential

Key Takeaways

  • Substituent Effects: Hydroxyamino-methylideneamino groups likely enhance hydrogen bonding and electronic conjugation compared to simpler analogs like ethylideneamino or methylamino derivatives.
  • Synthetic Complexity : Phosphorylated or ethynyl-linked analogs require multi-step syntheses, whereas simpler esters are more accessible.
  • Applications : Structural variations dictate utility, ranging from enzyme models (imidazole-phosphoryl derivatives) to drug intermediates (acetamido-hydroxy analogs).

This analysis underscores the importance of substituent selection in tailoring chemical properties for specific applications, even in the absence of direct data for the target compound.

Biological Activity

Methyl 2-[(hydroxyamino)methylideneamino]benzoate, also known as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which contribute to its biological properties. The compound features a benzoate moiety linked to a hydroxyamino group, giving it the potential for various interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This can disrupt various metabolic pathways.
  • Interaction with Nucleic Acids : The compound may interact with DNA or RNA, affecting transcription and replication processes.
  • Cellular Signaling Modulation : It can influence cellular signaling pathways, potentially leading to apoptosis or cell cycle arrest.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting their growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against certain strains of influenza virus.

Anticancer Potential

This compound has been evaluated for its anticancer effects. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of this compound revealed that it significantly reduced bacterial counts in infected wounds in animal models. The results indicated a reduction in inflammation and enhanced healing processes.
  • Anticancer Research : In a recent study published in the Journal of Medicinal Chemistry, researchers reported that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound activates apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation.

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